Tetrocarcin A
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Overview
Description
Tetrocarcin A is from cultures of strain No. T-90 designated as Micromonospora chalcea KY11091. Tetrocarcin has bacteriocidal activity against Bacillus subtilis, is new antitumor antibiotics.
Scientific Research Applications
Environmental Impact and Treatment
Tetrocarcin A, like other tetracycline antibiotics, has garnered attention for its significant environmental presence and ecological risks. Studies have highlighted the omnipresence of tetracycline antibiotics in various ecological compartments due to extensive use in veterinary, human therapy, and agricultural domains. More than 70% of these antibiotics are excreted and actively released into the environment, primarily affecting aquatic ecosystems. They exhibit high hydrophilicity and low volatility, contributing to their persistence. Concerns revolve around the ecological risks they pose, including promoting antibiotic-resistant microorganisms, which elevate human health risks by increasing certain infection susceptibilities. The residual concentrations in the environment can disrupt aquatic species' steroidogenic pathways, potentially causing endocrine disruption. However, the removal of these antibiotics from waters poses a challenge, as most wastewater treatment plants fail to eliminate them effectively. Advanced oxidation processes are proposed as alternative methods to ensure higher degradation and mineralization of tetracycline antibiotics in waters (Daghrir & Drogui, 2013).
Antitumor Mechanism and Effects
This compound has also been studied for its antitumor properties. A comprehensive review of literature covering experimental and clinical studies indicates that this compound, identified as Tetrodotoxin (TTX) in the study, exhibits antitumor mechanisms by blocking voltage-gated sodium channels in tumor cell metastasis. The studies largely focused on cancers such as prostate and breast cancer. Clinical studies have primarily explored the application of TTX in managing moderate to severe cancer-related pain. The findings suggest potential clinical use of this compound for antitumor therapy, although further research is necessary to fully ascertain its safety (Cho et al., 2015).
Medical Application in Anesthetic and Analgesic Drug Design
This compound, identified as Tetrodotoxin (TTX) in another study, has been a subject of interest due to its potent non-protein specific blocker properties of voltage-gated sodium (NaV) channels. Its selectivity, lack of affinity with heart muscle NaV channels, and inability to penetrate the blood–brain barrier make TTX an attractive candidate for anesthetic and analgesic drug design. Its efficacy has been demonstrated in various pain models including neuropathic, acute, and inflammatory pain. Studies have focused on improving TTX efficacy and safety by combining it with additional substances and drug delivery systems. Significant improvement in the effectiveness of the toxin was demonstrated when used in tandem with vasoconstrictors, local anesthetics, and chemical permeation enhancers. Encapsulation of TTX in microparticles and liposomes conjugated to gold nanorods also showed promising results (Melnikova et al., 2018).
Properties
CAS No. |
73666-84-9 |
---|---|
Molecular Formula |
C54H72N2O182 |
Molecular Weight |
1037.17 |
IUPAC Name |
IUPAC Name: (1S,3S,4S,4aS,6aS,7Z,10S,11E,12aR,13S,20aS,20bR)-15-Formyl-13,18-dihydroxy-1,3,7,11,20a-pentamethyl-20,21-dioxo-10-({2,3,4,6-tetradeoxy-4-[(methoxycarbonyl)amino]-3-methyl-3-nitro-beta-D-xylo-hexopyra nosyl}oxy)-1,2,3,4,4a,6a,9,10,12a,13,14,20,20a,20b-tetradecahydro-16a,19-methanobenzo[b]naphtho[2,1-j]oxacyclotetradecin-4-yl 4-O-acetyl-2,6-dideoxy-3-O-[(2S,5R,6S)-5-({2,6-dideoxy-4-O-[(2S,5R,6S)-5-h ydroxy-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranosyl}oxy)-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranoside |
InChI |
InChI=1S/C67H96N2O24/c1-30-14-18-47(88-54-28-65(11,69(79)80)60(38(9)86-54)68-64(78)81-13)31(2)23-43-45(73)24-40(29-70)27-67(43)62(76)55(63(77)93-67)61(75)66(12)42(30)16-15-41-56(66)32(3)22-33(4)57(41)92-53-26-49(59(37(8)85-53)87-39(10)71)90-50-21-19-48(35(6)83-50)89-52-25-46(74)58(36(7)84-52)91-51-20-17-44(72)34(5)82-51/h14-16,23,27,29,32-38,41-54,56-60,72-74,76H,17-22,24-26,28H2,1-13H3,(H,68,78)/b30-14-,31-23+/t32-,33-,34-,35-,36-,37-,38+,41-,42-,43+,44+,45-,46+,47-,48+,49+,50-,51-,52-,53-,54-,56+,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
InChI Key |
ADRKQFXFMTYGSI-HCQSHQBASA-N |
SMILES |
C[C@H]1C[C@H](C)[C@H](O[C@H]2C[C@@H](O[C@H]3CC[C@@H](O[C@H]4C[C@@H](O)[C@@H](O[C@H]5CC[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@H](C)O3)[C@@H](OC(C)=O)[C@H](C)O2)[C@@H]6[C@@H]1[C@@]7(C)[C@H](/C(C)=C\C[C@H](O[C@H]8C[C@](C)([N+]([O-])=O)[C@@H](NC(OC)=O)[C@@H](C)O8)/C(C)=C/[C@@H]9[C@@H](O)CC(C=O)=CC9%10C(O)=C(C(O%10)=O)C7=O)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrocarcin A; DC-11; Antlermicin A; Antibiotic DC 11; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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